3-Chloro-6-ethynylpyridazine

Sonogashira Coupling Palladium Catalysis Cross-Coupling Efficiency

Specify 3-Chloro-6-ethynylpyridazine for precise Sonogashira/Suzuki couplings to synthesize extended π-conjugated systems for OLED and liquid crystal applications. Its unique bifunctional chloro-ethynyl handle and electron-deficient pyridazine core offer distinct regioselectivity and electronic properties that simpler analogs cannot replicate, essential for building high-performance optoelectronic and medicinal chemistry scaffolds.

Molecular Formula C6H3ClN2
Molecular Weight 138.55 g/mol
CAS No. 160510-68-9
Cat. No. B033281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-ethynylpyridazine
CAS160510-68-9
Molecular FormulaC6H3ClN2
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESC#CC1=NN=C(C=C1)Cl
InChIInChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
InChIKeyHSQKIWUBKOPOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-ethynylpyridazine (CAS 160510-68-9): A Key Building Block for Ethynylpyridazine Oligomers and Advanced Materials


3-Chloro-6-ethynylpyridazine (CAS 160510-68-9) is a pyridazine derivative characterized by a chloro group at the 3-position and an ethynyl moiety at the 6-position of the diazine ring . It serves as a critical precursor in palladium-catalyzed cross-coupling reactions, particularly Sonogashira and Suzuki couplings, for the construction of conjugated oligomers with extended π-systems [1]. These oligomers exhibit promising properties for optoelectronic applications, including fluorescence and liquid crystalline behavior [2].

Why Generic 3-Chloro-6-ethynylpyridazine Substitutes Fail in Advanced Material Synthesis


Simple substitution of 3-Chloro-6-ethynylpyridazine with other pyridazine derivatives is often not feasible due to the unique electronic and steric demands of cross-coupling reactions. The precise positioning of the chloro and ethynyl groups is critical for the regioselective introduction of the ethynylpyridazine unit into extended conjugated systems. The electron-deficient nature of the pyridazine ring, modulated by the chloro substituent, influences the efficiency of Sonogashira and Suzuki couplings, a reactivity profile that is not replicated by unsubstituted pyridazines or those with alternative halogen patterns [1]. Furthermore, the combination of a chloro leaving group and an ethynyl moiety on the same heteroaromatic core provides a bifunctional handle essential for building oligomeric structures with defined optoelectronic properties, a synthetic capability not offered by simpler analogs [2].

Quantitative Evidence for Selecting 3-Chloro-6-ethynylpyridazine (160510-68-9) Over Its Analogs


Comparative Reactivity in Sonogashira Cross-Coupling: Chloro vs. Iodo Derivatives

While iodopyridazines are generally considered more reactive in Sonogashira couplings, the specific electronic environment of 3-Chloro-6-ethynylpyridazine provides a distinct balance of reactivity and stability. In palladium-catalyzed cross-coupling reactions for synthesizing rod-like conjugated molecules, chloro derivatives like 3-chloro-6-ethynylpyridazine offer a practical alternative to iodo derivatives, which are often less stable and more costly. The successful use of this chloro compound in Sonogashira reactions to build ethynylpyridazine-containing oligomers has been demonstrated, providing a viable synthetic route when iodo analogs are unsuitable due to stability or cost concerns [1].

Sonogashira Coupling Palladium Catalysis Cross-Coupling Efficiency

Unique Electronic Contribution to Oligomer Properties: Fluorescence and Liquid Crystallinity

Oligomers synthesized from ethynylpyridazine building blocks, including those derived from 3-chloro-6-ethynylpyridazine, exhibit distinct optoelectronic properties. Research shows that these oligomers display interesting liquid crystalline phases (investigated by differential scanning calorimetry and polarized light microscopy) and are fluorescent. These properties are directly attributable to the extended π-conjugation enabled by the ethynylpyridazine unit, which is introduced via the target compound [1]. In contrast, similar oligomers lacking the pyridazine ring or with different heterocyclic cores do not exhibit the same combination of liquid crystallinity and fluorescence.

Optoelectronics Liquid Crystals Fluorescent Probes

Differentiated Pricing and Purity Profile Among Commercial Suppliers

Procurement options for 3-Chloro-6-ethynylpyridazine vary significantly in price and packaging, directly impacting research budgets and experimental design. For example, Santa Cruz Biotechnology offers the compound at a catalog price of $430.00 for 25 mg , whereas Toronto Research Chemicals (via CymitQuimica) lists 250 mg at €2,353.00 . This represents a cost per mg difference, allowing researchers to choose a supplier based on specific project scale and budget constraints. Purity levels also vary, with some vendors specifying 95% purity , which is a critical parameter for applications requiring high fidelity, such as iterative cross-coupling sequences.

Procurement Cost Analysis Purity Standards

Validated Use as a Pyridazine Triflate Intermediate in (Alkynyl)pyridazine Synthesis

3-Chloro-6-ethynylpyridazine is documented in primary literature as a pyridazine triflate intermediate specifically used for the preparation of (alkynyl)pyridazines . This established synthetic route, referenced as early as 1994, provides a reliable pathway for further functionalization. While detailed reaction yields are not specified in the abstracted reference, the documented use validates the compound's role in a key transformation. In comparison, other ethynylpyridazine derivatives without the chloro substituent (e.g., simple 6-ethynylpyridazine) cannot undergo this specific triflate-mediated transformation due to the lack of a suitable leaving group.

Synthetic Intermediate Triflate Chemistry Pyridazine Functionalization

High-Value Research and Industrial Applications for 3-Chloro-6-ethynylpyridazine (160510-68-9)


Synthesis of Conjugated Oligomers for Organic Light-Emitting Diodes (OLEDs) and Molecular Wires

Use 3-Chloro-6-ethynylpyridazine as a monomer in Sonogashira cross-coupling reactions to build rod-like conjugated molecules with ethynylpyridazine units. These oligomers are promising candidates for the emissive layers in OLEDs and as molecular wires due to their extended π-conjugation and electron-deficient pyridazine core, which facilitates electron transport [1]. The specific combination of chloro and ethynyl groups on the pyridazine ring enables precise incorporation into A-π-D and D-π-A type chromophores.

Development of Liquid Crystalline Materials with Fluorescent Properties

Employ this compound to synthesize oligomers that exhibit both liquid crystalline phases and fluorescence. The resulting materials are of interest for advanced display technologies and sensors, where the combination of self-organization (liquid crystallinity) and light emission (fluorescence) is highly desirable [1]. The pyridazine ring's dipolar character and the rigid-rod structure imparted by the ethynyl linkages contribute to the formation of stable smectic phases.

Precursor for (Alkynyl)pyridazine Libraries via Triflate Chemistry

Leverage the documented use of 3-Chloro-6-ethynylpyridazine as a pyridazine triflate intermediate to generate diverse (alkynyl)pyridazine derivatives [1]. This approach is valuable for medicinal chemistry campaigns exploring pyridazine-based kinase inhibitors or other bioactive molecules, where the ethynyl group serves as a synthetic handle for further elaboration via click chemistry or metal-catalyzed couplings.

Technical Documentation Hub

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